molecular formula C31H25FNOP B170113 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline CAS No. 146578-99-6

2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline

Cat. No. B170113
M. Wt: 477.5 g/mol
InChI Key: MZRARJFFURJVLQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline, also known as CPQF, is a quinoline derivative that has been studied for its potential use in a variety of scientific applications. CPQF has been studied for its ability to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. It has also been studied for its potential as an anti-cancer agent, as well as its ability to act as a potent anti-HIV agent. In

Scientific Research Applications

Quinoline Derivatives in Material Science

Quinoline derivatives, like Hexaazatriphenylene (HAT) derivatives, have been employed in molecular, macromolecular, and supramolecular systems for a variety of applications, including semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. Their excellent π–π stacking ability and electron-deficient nature make them suitable for organic materials and nanoscience applications (Segura et al., 2015).

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives have shown effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. This makes them valuable in industries where metal preservation is critical (Verma et al., 2020).

Quinoline Derivatives in Optoelectronics

Functionalized quinazolines and pyrimidines, including quinoline derivatives, have been developed for their applications in optoelectronics. Their incorporation into π-extended conjugated systems has proven to be of great value for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs), photoluminescent elements, and colorimetric pH sensors (Lipunova et al., 2018).

Synthesis of Quinoline Derivatives

Recent progress in the synthesis of quinolines highlights the importance of these compounds in both natural and synthetic products. Their wide range of bioactivities, such as antimicrobial, antimalarial, and anti-inflammatory properties, has driven the development of effective methods for their synthesis, making them significant in the pharmaceutical industry (Xuan, 2019).

Immunomodulatory Effects of Quinolones

Quinolones, a class of synthetic antibacterial agents closely related to quinolines, have shown immunomodulatory effects. These effects include the modulation of cytokine synthesis, potentially offering benefits in conditions involving immune response regulation (Dalhoff & Shalit, 2003).

properties

IUPAC Name

2-cyclopropyl-3-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FNOP/c32-24-19-17-22(18-20-24)30-27-13-7-8-14-29(27)33-31(23-15-16-23)28(30)21-35(34,25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-14,17-20,23H,15-16,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRARJFFURJVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453253
Record name 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline

CAS RN

146578-99-6
Record name 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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